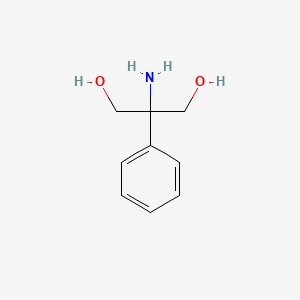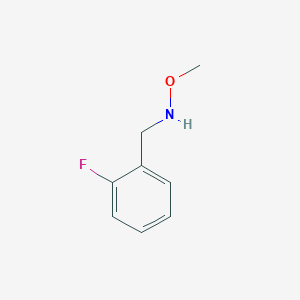
3-Aminoheptan-2-one hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Aminoheptan-2-one hydrochloride is an organic compound with the molecular formula C7H16ClNO It is a derivative of heptanone, where an amino group is attached to the second carbon atom, and the compound is in its hydrochloride salt form
準備方法
Synthetic Routes and Reaction Conditions
3-Aminoheptan-2-one hydrochloride can be synthesized through several methods. One common approach involves the reaction of 2-aminoheptane with a ketone under acidic conditions to form the desired product. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The product is then purified through crystallization or other separation techniques to obtain the hydrochloride salt in high purity .
化学反応の分析
Types of Reactions
3-Aminoheptan-2-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like acyl chlorides or anhydrides are used for acylation reactions
Major Products Formed
Oxidation: Oximes, nitriles.
Reduction: Secondary alcohols.
Substitution: Amides, substituted amines
科学的研究の応用
3-Aminoheptan-2-one hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals
作用機序
The mechanism of action of 3-aminoheptan-2-one hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ketone group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
類似化合物との比較
Similar Compounds
2-Aminoheptane: A secondary alkyl amine used in the synthesis of 3-amino-2-heptanone hydrochloride.
2-Aminoheptan-3-one: Another isomer with similar properties but different structural arrangement.
Uniqueness
3-Aminoheptan-2-one hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydrochloride form enhances its solubility and stability, making it more suitable for various applications compared to its free base counterparts .
特性
CAS番号 |
5467-73-2 |
|---|---|
分子式 |
C7H16ClNO |
分子量 |
165.66 g/mol |
IUPAC名 |
3-aminoheptan-2-one;hydrochloride |
InChI |
InChI=1S/C7H15NO.ClH/c1-3-4-5-7(8)6(2)9;/h7H,3-5,8H2,1-2H3;1H |
InChIキー |
HYDREVXISWHJAH-UHFFFAOYSA-N |
SMILES |
CCCCC(C(=O)C)N.Cl |
正規SMILES |
CCCCC(C(=O)C)N.Cl |
配列 |
X |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![10H-Phenothiazin-2-ol, 8-chloro-10-[3-(4-methyl-1-piperazinyl)propyl]-](/img/structure/B3053518.png)
![4-[2-(Naphthalen-1-yl)ethyl]pyridine](/img/structure/B3053521.png)

![4-Chloro-N-[2-(diethylamino)ethyl]aniline](/img/structure/B3053525.png)

![2-[Benzyl(methyl)amino]-1-(2,4-dichloro-3-methylphenyl)ethanol hydrochloride](/img/structure/B3053528.png)


![4-{1-[(7-Chloroquinolin-4-yl)amino]-4-(diethylamino)butan-2-yl}phenol](/img/structure/B3053531.png)


![2-[(2,6-Dimethoxyphenoxy)methyl]oxirane](/img/structure/B3053537.png)


